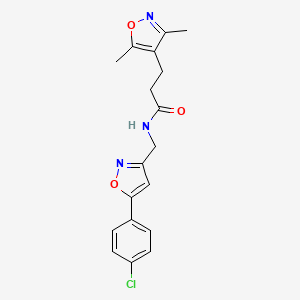
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound characterized by its isoxazole rings and chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoxazole rings. One common approach is the cyclization of hydroxylamine derivatives with appropriate diketones or β-keto esters under acidic conditions. The chlorophenyl group can be introduced through halogenation reactions, followed by subsequent coupling reactions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isoxazole rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Halogenation reactions typically use bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxo derivatives of isoxazole.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Introduction of various substituents on the aromatic ring, leading to derivatives with different properties.
科学研究应用
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole rings and chlorophenyl group play crucial roles in binding to these targets, leading to biological responses. Further research is needed to fully elucidate the exact mechanisms involved.
相似化合物的比较
N-((5-(3-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
N-((5-(2-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
Uniqueness: This compound is unique due to the specific arrangement of its isoxazole rings and the presence of the chlorophenyl group, which influences its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity.
属性
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-11-16(12(2)24-21-11)7-8-18(23)20-10-15-9-17(25-22-15)13-3-5-14(19)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYDXODMCSGJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














